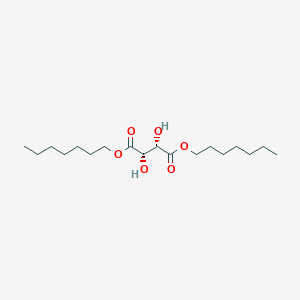![molecular formula C12H12O3 B14183932 [(4-Phenylbut-3-yn-2-yl)oxy]acetic acid CAS No. 923026-31-7](/img/structure/B14183932.png)
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of a phenyl group attached to a butynyl chain, which is further connected to an acetic acid moiety through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbut-3-yn-2-yl)oxy]acetic acid typically involves the reaction of 4-phenylbut-3-yn-2-ol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ether linkage between the alcohol and the chloroacetic acid, resulting in the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as acetone or dimethylformamide (DMF) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylbutynyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the butynyl chain can be reduced to form alkenes or alkanes.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides or anhydrides for esterification, and amines for amidation.
Major Products
Oxidation: Formation of 4-phenylbut-3-yn-2-one or 4-phenylbut-3-ynoic acid.
Reduction: Formation of 4-phenylbut-2-ene or 4-phenylbutane.
Substitution: Formation of esters or amides of this compound.
科学的研究の応用
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [(4-Phenylbut-3-yn-2-yl)oxy]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid can be compared with other similar compounds such as:
Phenylacetic acid: Lacks the butynyl chain and ether linkage, resulting in different chemical properties and reactivity.
4-Phenylbut-3-yn-2-ol: Contains a hydroxyl group instead of the acetic acid moiety, leading to different applications and reactivity.
[(4-Phenylbut-3-yn-2-yl)oxy]carbamate: Similar structure but with a carbamate group, which may exhibit different biological activities.
特性
CAS番号 |
923026-31-7 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC名 |
2-(4-phenylbut-3-yn-2-yloxy)acetic acid |
InChI |
InChI=1S/C12H12O3/c1-10(15-9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,10H,9H2,1H3,(H,13,14) |
InChIキー |
HCAQEDYNQXECSP-UHFFFAOYSA-N |
正規SMILES |
CC(C#CC1=CC=CC=C1)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)

![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)

![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol](/img/structure/B14183891.png)
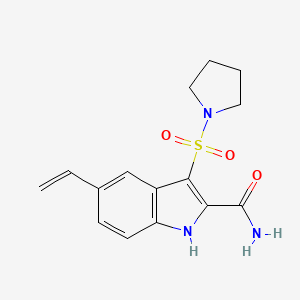
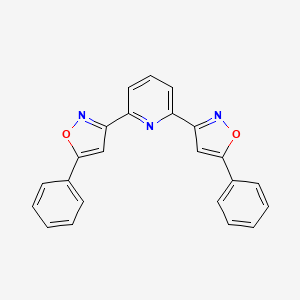
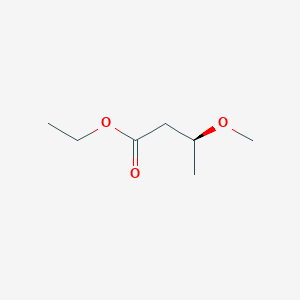
![Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate](/img/structure/B14183904.png)
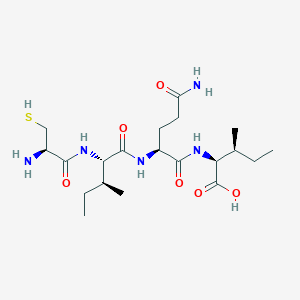
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)
![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)
